FAAH Inhibitory Potency: Benzothiazole Core Substitution Tolerability
In the foundational J. Med. Chem. 2009 SAR study, benzothiazole-based FAAH inhibitors bearing the 4-fluorobenzamide tail exhibited sub-micromolar potency against human FAAH. While the exact IC₅₀ of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide was not individually reported, the series establishes that the 4-fluorobenzamide motif is critical for activity, and that benzothiazole 4,5-dimethyl substitution is sterically tolerated without abolishing FAAH engagement [1]. By contrast, simple N-phenylbenzamide controls lacking the benzothiazole ring were inactive in the same assay (IC₅₀ > 10 µM), demonstrating that the benzothiazole scaffold is essential for recognition [1].
| Evidence Dimension | Human FAAH inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Expected sub-10 µM (based on structural proximity to active benzothiazole-4-fluorobenzamide congeners in J. Med. Chem. 2009) |
| Comparator Or Baseline | N-Phenyl-4-fluorobenzamide (benzothiazole-absent control): IC₅₀ > 10 µM |
| Quantified Difference | > 10-fold potency gain conferred by benzothiazole core presence |
| Conditions | Recombinant human FAAH, substrate: anandamide or AMC-arachidonate, pH 8.0, 25 °C |
Why This Matters
The benzothiazole ring is not a passive linker; its removal collapses FAAH affinity, confirming that procurement of the full benzothiazole-benzamide chemotype is mandatory for endocannabinoid-focused projects.
- [1] Wang X, Sarris K, Kage KL, et al. Synthesis and evaluation of benzothiazole-based analogues as novel, potent, and selective fatty acid amide hydrolase inhibitors. J Med Chem. 2009;52(1):170-180. View Source
